![molecular formula C14H8O3 B2686343 1-Oxobenzo[f]chromene-2-carbaldehyde CAS No. 23469-50-3](/img/structure/B2686343.png)

1-Oxobenzo[f]chromene-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

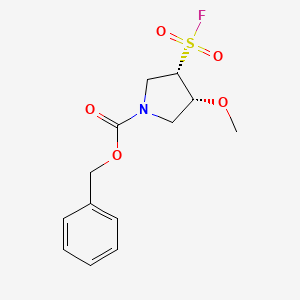

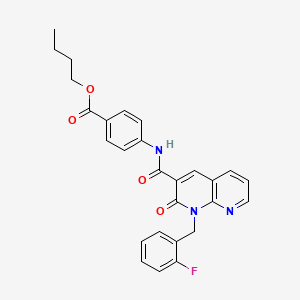

1-Oxobenzo[f]chromene-2-carbaldehyde is a chemical compound with the molecular formula C14H8O3 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

A method for the preparation of polycondensed chromeno[2,3-b]chromenes was developed based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols . In the case of resorcinol, the bisannulation product formed with the participation of both hydroxy groups was isolated .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H8O3 . The molecular weight of this compound is 224.215.Chemical Reactions Analysis

This compound is involved in the synthesis of 7aH,15H-benzo[f]benzo[5,6]chromeno[2,3-b]chromenes . This synthesis is based on the formal [3+3] cycloaddition reaction between 1H-benzo[f]chromene-2-carbaldehydes and 2-naphthols .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Biological Activity

Microwave-assisted synthesis has been utilized to create novel 2H-Chromene derivatives, including 1-Oxobenzo[f]chromene-2-carbaldehyde, that showcase substantial antimicrobial activity against various bacterial classes and fungi. These compounds are synthesized through multicomponent reactions and exhibit diverse pharmacophoric properties (El Azab, Youssef, & Amin, 2014).

Multicomponent Reaction and Cyclization Strategy

A novel strategy involving a three-component reaction with this compound derivatives has led to the creation of biologically intriguing chromeno[4,3-b]pyrrol-4(1H)-ones. This process, which includes a multicomponent reaction followed by intramolecular Michael cyclization, can yield diverse polycyclic fused scaffolds, offering broad substrate scope and moderate to good yields (Lai & Che, 2020).

Synthesis of Luminescent and Ionochromic Compounds

This compound derivatives have been synthesized and further processed to produce compounds with notable luminescent and ionochromic properties. These compounds are capable of forming colored complexes with d-metal cations and various anions, inducing significant changes in absorption and fluorescence properties, making them suitable for sensor applications (Nikolaeva et al., 2020).

Antibacterial and Anticancer Applications

This compound has been used as a precursor for synthesizing compounds with significant antibacterial and anticancer activities. These synthesized compounds have been tested against various bacterial strains and human tumor cell lines, showcasing potential as therapeutic agents (Saleh, 2012).

Mécanisme D'action

Target of Action

The primary target of the compound 1-oxo-1H-benzo[f]chromene-2-carbaldehyde is the human T cell protein tyrosine phosphatase . This enzyme plays a crucial role in the regulation of cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known that the compound interacts with its target, the human t cell protein tyrosine phosphatase, and may inhibit its activity . This interaction and potential inhibition can lead to changes in the cellular processes regulated by this enzyme .

Biochemical Pathways

The biochemical pathways affected by 1-oxo-1H-benzo[f]chromene-2-carbaldehyde are likely related to those regulated by protein tyrosine phosphatases. These enzymes are involved in the regulation of a variety of cellular processes, including cell growth, differentiation, the mitotic cycle, and oncogenic transformation

Result of Action

The molecular and cellular effects of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde’s action are likely related to its interaction with and potential inhibition of its target, the human T cell protein tyrosine phosphatase . This could lead to changes in the cellular processes regulated by this enzyme, potentially affecting cell growth, differentiation, the mitotic cycle, and oncogenic transformation .

Analyse Biochimique

Biochemical Properties

It is known that this compound can participate in a variety of biochemical reactions

Cellular Effects

It is speculated that this compound could influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 1-oxo-1H-benzo[f]chromene-2-carbaldehyde in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Propriétés

IUPAC Name |

1-oxobenzo[f]chromene-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O3/c15-7-10-8-17-12-6-5-9-3-1-2-4-11(9)13(12)14(10)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQJJMWXNFHILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=CO3)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzylbenzo[d][2]benzazepine-5,7-dione](/img/structure/B2686261.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2686265.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-yl)-1-morpholin-4-yl-ethanone](/img/structure/B2686270.png)

![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2686274.png)

![2-({[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol](/img/structure/B2686279.png)

![ethyl 4-[5-[(E)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2686281.png)

![4-methoxy-N-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2686282.png)